3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
“3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C13H9ClFNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-chloro-N-(2-fluorophenyl)benzamide” was achieved via slow evaporation method with the alteration of solvents for crystallization . Another study reported the synthesis of a compound with a similar motif via hydrolysis of carbamate and N-alkylation .Scientific Research Applications
Type III Secretion Inhibitor in Yersinia : A compound structurally related to 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide was identified as a potential inhibitor of type III secretion in Yersinia, suggesting its use in preventing or treating bacterial infections (Kauppi et al., 2007).
Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles : Research on the preparation of 3,5-disubstituted 1,2,4-thiadiazoles, a category to which this compound belongs, has shown significant progress in the synthesis of these compounds (Takikawa et al., 1985).
Crystal Structure Analysis of 1,3,4-Thiadiazole Derivatives : A study of the crystal structures of biologically active 1,3,4-thiadiazole derivatives, including those similar to this compound, revealed insights into molecular geometry and interactions, which are crucial for understanding their biological activity (Panini et al., 2013).
Antibacterial Agents Synthesis : Research into the synthesis of novel fluorine-containing thiadiazolotriazinones, which include structures related to this compound, has demonstrated potential antibacterial activities, suggesting their use as antibacterial agents (Holla et al., 2003).
Novel Fluorescent Compounds : The development of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, with derivatives similar to this compound, showcased their excellent photophysical properties, including large Stokes shift and solid-state fluorescence, indicating potential applications in fluorescence imaging (Zhang et al., 2017).
Solvent Effect on Keto/Enol Equilibrium : A study on solvent polarizability effect on the keto/enol equilibrium of 1,3,4-thiadiazole derivatives, related to this compound, provided insights into how solvent and temperature affect these compounds, which is crucial for understanding their behavior in different environments (Matwijczuk et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as antidepressants, work through a variety of key receptors and neurotransmitter systems .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in the cellular environment .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects .
Result of Action
It is likely that it leads to changes in the cellular environment and potentially alters the function of the target cells .
Properties
IUPAC Name |
3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKWQAOHDOOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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